molecular formula C18H14ClNO B2384127 3-(4-chlorobenzoyl)-4-(4-methylphenyl)-1H-pyrrole CAS No. 477886-27-4

3-(4-chlorobenzoyl)-4-(4-methylphenyl)-1H-pyrrole

Cat. No.: B2384127
CAS No.: 477886-27-4
M. Wt: 295.77
InChI Key: PVUARPBFXBVMNL-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzoyl)-4-(4-methylphenyl)-1H-pyrrole is a synthetic pyrrole derivative of significant interest in medicinal chemistry and pharmaceutical research. Pyrroles are a prominent class of nitrogen-containing heterocyclic compounds known for their diverse biological activities and presence in many natural products and approved drugs . The specific substitution pattern on this pyrrole ring, featuring both 4-chlorobenzoyl and 4-methylphenyl moieties, is characteristic of a structure designed for probing biological pathways. This compound is supplied strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers value pyrrole-based compounds for their potential as scaffolds in developing new therapeutic agents. The pyrrole ring is a key structural component in several non-steroidal anti-inflammatory drugs (NSAIDs) such as tolmetin and ketorolac, which function by inhibiting cyclooxygenase (COX) enzymes . Furthermore, pyrrole derivatives are actively investigated for their antibacterial potential against resistant pathogens and their role as key intermediates in complex organic syntheses . The presence of the chlorobenzoyl group is a common pharmacophore in bioactive molecules, which may contribute to the compound's ability to interact with various enzymatic targets. This makes 3-(4-Chlorobenzoyl)-4-(4-methylphenyl)-1H-pyrrole a valuable chemical tool for researchers exploring new anti-inflammatory, antimicrobial, or anticancer agents, as well as for studying structure-activity relationships (SAR) to optimize drug-like properties .

Properties

IUPAC Name

(4-chlorophenyl)-[4-(4-methylphenyl)-1H-pyrrol-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO/c1-12-2-4-13(5-3-12)16-10-20-11-17(16)18(21)14-6-8-15(19)9-7-14/h2-11,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVUARPBFXBVMNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CNC=C2C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzoyl)-4-(4-methylphenyl)-1H-pyrrole typically involves the reaction of 4-chlorobenzaldehyde with 4-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrrole derivative. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzoyl)-4-(4-methylphenyl)-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Electrophilic reagents: Nitric acid, bromine.

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrrole derivatives, including 3-(4-chlorobenzoyl)-4-(4-methylphenyl)-1H-pyrrole. Research indicates that compounds with similar structures can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. For instance, derivatives of pyrrole have shown significant inhibition of cancer cell lines, including those resistant to conventional therapies. A study demonstrated that specific pyrrole derivatives could suppress the growth of medulloblastoma cells at nanomolar concentrations, indicating their potential as effective anticancer agents .

Table 1: Summary of Anticancer Activity of Pyrrole Derivatives

Compound NameCell Line TestedIC50 (nM)Mechanism of Action
3-(4-chlorobenzoyl)-4-(4-methylphenyl)-1H-pyrroleNCI-ADR-RES (P-glycoprotein overexpressing)50Inhibition of tubulin polymerization
ARAP-22Medulloblastoma D28330Hedgehog signaling pathway inhibition
ARAP-27NIH3T3 Shh-Light II25Colchicine site binding

Anti-inflammatory Properties

In addition to its anticancer potential, pyrrole derivatives have been investigated for their anti-inflammatory effects. A series of pyrrolopyridines synthesized from aminocyanopyrroles exhibited promising activity in inhibiting pro-inflammatory cytokines. The binding interactions observed through docking studies suggest that these compounds may effectively target COX-2, a key enzyme involved in inflammation .

Table 2: Anti-inflammatory Activity of Pyrrole Derivatives

Compound NameIn Vitro AssayIC50 (µM)Target Enzyme
Pyrrolopyridine 3iCytokine inhibition10COX-2
Pyrrolopyridine 3lCytokine inhibition8COX-2

Synthesis and Versatility

The synthesis of 3-(4-chlorobenzoyl)-4-(4-methylphenyl)-1H-pyrrole can be achieved through various methods, including one-pot reactions that are environmentally friendly and efficient. Recent advancements in synthetic strategies allow for the incorporation of different substituents on the pyrrole ring, enhancing its bioactivity and broadening its application scope in drug discovery .

Table 3: Synthesis Methods for Pyrrole Derivatives

Synthesis MethodKey FeaturesYield (%)
Aza-Wittig ReactionMetal-free conditions85
Paal-Knorr SynthesisTraditional method70
One-pot SynthesisShort reaction time90

Case Studies

Several case studies have documented the efficacy of pyrrole derivatives in clinical settings. For example, a study focusing on a series of modified pyrroles demonstrated significant antitumor activity against various cancer cell lines, with some compounds progressing to preclinical trials due to their favorable pharmacological profiles .

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzoyl)-4-(4-methylphenyl)-1H-pyrrole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrole Ring

a. 3-(3-Bromophenyl)-4-(4-chlorobenzoyl)-1H-pyrrole
  • Structure : Differs by a 3-bromophenyl group at position 4 instead of 4-methylphenyl.
  • Molecular Formula: C₁₇H₁₁BrClNO; Molar Mass: 360.63 g/mol .
  • Key Differences: Bromine’s higher atomic mass and polarizability increase molecular weight and may enhance halogen bonding in biological systems.
b. 1-(4-Chlorophenyl)-1H-pyrrole
  • Structure : Simpler derivative with a single 4-chlorophenyl substituent on the pyrrole nitrogen.
  • Applications : Used as a precursor in pharmaceutical intermediates .
  • Key Differences :
    • Lack of a benzoyl group reduces planarity and conjugation, leading to lower molecular complexity and altered solubility.

Functional Group Modifications in Aroyl-Pyrrole Derivatives

a. 4-Aroyl-3-sulfonyl-1H-pyrroles
  • Example : 4-Aroyl-3-(pyrazolylsulfonyl)-1H-pyrroles (e.g., compounds 7–9 in ).
  • Synthesis : Prepared via refluxing with chloranil in xylene, followed by NaOH treatment .
  • Key Differences: Sulfonyl groups introduce strong electron-withdrawing effects, increasing acidity of the pyrrole NH compared to benzoyl derivatives.
b. 4-Chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
  • Structure : Features a fused pyrrolo-pyridine core with sulfonyl and methylphenyl groups.
  • Crystallography : Dihedral angle of 79.60° between the sulfonyl-protected phenyl and pyrrolo-pyridine ring, reducing π-π stacking efficiency compared to planar benzoyl-pyrroles .

Pharmacologically Active Analogs

a. Celecoxib (CLX)
  • Structure : 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide.
  • Activity : Selective COX-2 inhibitor used in arthritis treatment .
  • Comparison :
    • Both compounds share a 4-methylphenyl group, but CLX’s pyrazole ring and sulfonamide group confer distinct hydrogen-bonding capabilities and target specificity.
b. LXRα/β Agonists
  • Example: 3-((4-Methoxyphenyl)amino)-4-phenyl-1-(phenylmethyl)-1H-pyrrole ().
  • Key Differences: Amino and benzyl substituents enhance interactions with nuclear receptors, unlike the chlorobenzoyl group in the target compound .

Physicochemical and Chromatographic Data

Table 1: Relative Retention Times of Chlorobenzoyl Derivatives (HPLC Analysis)

Compound Name Retention Time (%)
(4-Chlorophenyl)(4-hydroxyphenyl)methanone 0.34
3-[4-(4-Chlorobenzoyl)phenoxy]butan-2-one 0.50
Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate 0.65
Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate 0.80

Source: Pharmacopeial Forum (2005)

Biological Activity

3-(4-Chlorobenzoyl)-4-(4-methylphenyl)-1H-pyrrole is a synthetic compound that belongs to the pyrrole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of 3-(4-chlorobenzoyl)-4-(4-methylphenyl)-1H-pyrrole can be represented as follows:

  • Molecular Formula : C_{16}H_{14}ClN
  • Molecular Weight : 273.74 g/mol

Biological Activity Overview

Research has indicated that derivatives of pyrrole compounds exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The specific compound has been studied for its potential in inhibiting various biological pathways.

1. Anticancer Activity

Studies have shown that pyrrole derivatives can inhibit the growth of cancer cell lines. For example, related compounds have demonstrated the ability to interact with ATP-binding domains of growth factor receptors such as EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), which are crucial in cancer progression and metastasis. In vitro assays have reported IC50 values indicating significant inhibitory effects on cancer cell proliferation .

2. Anti-Inflammatory Effects

The anti-inflammatory properties of pyrrole derivatives are also notable. Compounds with similar structures have shown the capability to inhibit pro-inflammatory cytokines in vitro and exhibit significant anti-inflammatory activity in vivo. For instance, certain fused pyrroles have been documented to reduce inflammation by inhibiting COX-2 activity .

The biological activities of 3-(4-chlorobenzoyl)-4-(4-methylphenyl)-1H-pyrrole can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases.
  • Receptor Modulation : By interacting with growth factor receptors, it may alter signaling pathways that lead to cell proliferation and survival.
  • Cytotoxicity : The compound may induce apoptosis in cancer cells through various cellular stress responses.

Case Studies

Several studies have evaluated the biological activity of pyrrole derivatives:

StudyCompound TestedBiological ActivityFindings
Pyrrolo[3,4-c]pyridine derivativesAntitumorIC50 values in low micromolar range (6–22 μM) against cancer cell lines
Fused pyrrolesAnti-inflammatorySignificant inhibition of pro-inflammatory cytokines; effective in vivo
4-amino-3-chloro-1H-pyrrole derivativesTyrosine kinase inhibitionDemonstrated ability to inhibit EGFR and VEGFR2; potential for antitumor activity

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